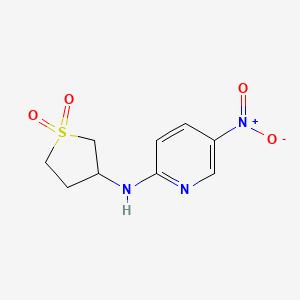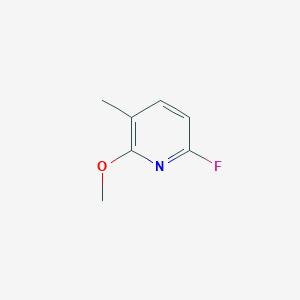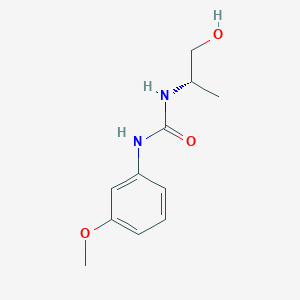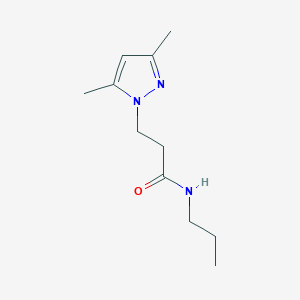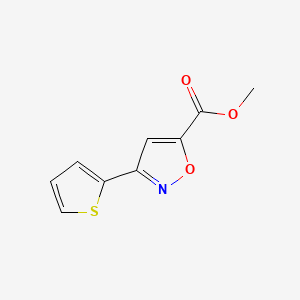
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate is a heterocyclic compound that contains both a thiophene ring and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-thienyl)-5-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the isoxazole ring, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the isoxazole ring can produce amines.
科学的研究の応用
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which Methyl 3-(2-thienyl)-5-isoxazolecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific signaling cascades.
類似化合物との比較
Similar Compounds
Methyl 3-(2-furyl)-5-isoxazolecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 3-(2-pyridyl)-5-isoxazolecarboxylate: Contains a pyridine ring, offering different electronic properties.
Methyl 3-(2-thienyl)-4-isoxazolecarboxylate: Positional isomer with the isoxazole ring at a different position.
Uniqueness
Methyl 3-(2-thienyl)-5-isoxazolecarboxylate is unique due to the presence of both thiophene and isoxazole rings, which confer distinct electronic and steric properties
特性
分子式 |
C9H7NO3S |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
methyl 3-thiophen-2-yl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)7-5-6(10-13-7)8-3-2-4-14-8/h2-5H,1H3 |
InChIキー |
WPEYZYMKIDHBHZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NO1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


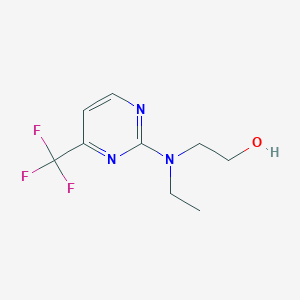
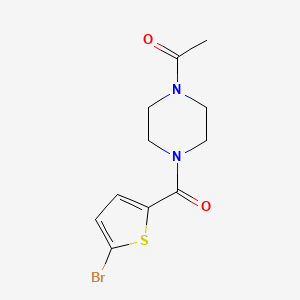

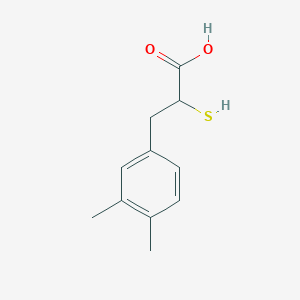

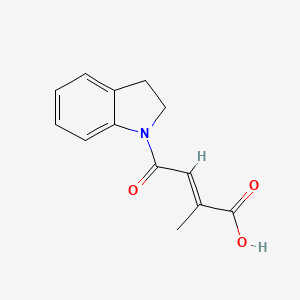
![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)
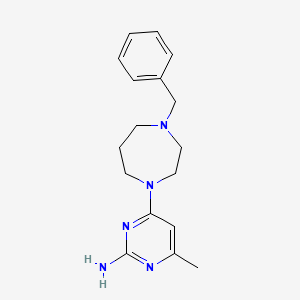
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
